molecular formula C12H16N2O B1524063 3-(Ethylamino)-1-phenylpyrrolidin-2-one CAS No. 1247375-74-1

3-(Ethylamino)-1-phenylpyrrolidin-2-one

Cat. No. B1524063
M. Wt: 204.27 g/mol
InChI Key: ZYMYDOGLNPBVHI-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It may also include its appearance and odor .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical properties include color, density, melting point, boiling point, etc. Chemical properties refer to how the compound reacts with other substances .

Scientific Research Applications

Specific Scientific Field

Oncology, specifically cancer therapy .

Summary of the Application

Phenolic compounds, which may include derivatives of “3-(Ethylamino)-1-phenylpyrrolidin-2-one”, have potential applications in cancer therapy. They act as inhibitors of the transcription factor Nrf2, which plays a crucial role in the cytoprotective response against oxidative stress, including cancer growth and progression and therapy resistance .

Methods of Application or Experimental Procedures

Traditional plant-based remedies rich in phytochemicals have been used against human cancers. These phenolic compounds are known for their chemopreventive properties .

Results or Outcomes

The role of these compounds as anticancer agents is due to their action on Nrf2 inhibition. They have potential clinical applications as Nrf2 inhibitors .

Application in Inhibiting Breast Cancer Metastasis and Angiogenesis

Specific Scientific Field

Oncology, specifically breast cancer research .

Summary of the Application

An alkaloid derivative, (Z)-3β-ethylamino-pregn-17(20)-en, has been shown to inhibit triple-negative breast cancer metastasis and angiogenesis .

Methods of Application or Experimental Procedures

The compound led to the downregulation of the HIF-1α/VEGF/VEGFR2 pathway, suppressed the phosphorylation of downstream molecules Akt, mTOR, FAK, and inhibited breast cancer metastasis and angiogenesis both in vitro and in vivo .

Results or Outcomes

The antimetastasis and antiangiogenesis effects of the treatment were more effective than that of Sorafenib, a cancer medication .

Application in Dye Manufacturing

Specific Scientific Field

Chemical Engineering, specifically dye manufacturing .

Summary of the Application

3-Ethylamino-p-cresol, a compound similar to “3-(Ethylamino)-1-phenylpyrrolidin-2-one”, is used in the manufacturing of dyes .

Methods of Application or Experimental Procedures

The compound is used as a raw material in the synthesis of dyes. The specific procedures and technical details can vary depending on the type of dye being produced .

Results or Outcomes

The use of 3-Ethylamino-p-cresol in dye manufacturing results in the production of various types of dyes. The specific properties and color of the dye depend on the other compounds used in the synthesis .

Application in Antibacterial Research

Specific Scientific Field

Microbiology, specifically antibacterial research .

Summary of the Application

3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, a compound similar to “3-(Ethylamino)-1-phenylpyrrolidin-2-one”, has shown moderate antibacterial activity against S. aureus and E. coli .

Methods of Application or Experimental Procedures

The compound was obtained as an unexpected product in a three-step synthesis starting with o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine .

Results or Outcomes

The compound showed moderate antibacterial activity against S. aureus and E. coli .

Application in Dye Manufacturing

Specific Scientific Field

Chemical Engineering, specifically dye manufacturing .

Summary of the Application

3-Ethylamino-p-cresol, a compound similar to “3-(Ethylamino)-1-phenylpyrrolidin-2-one”, is used in the manufacturing of dyes .

Methods of Application or Experimental Procedures

The compound is used as a raw material in the synthesis of dyes. The specific procedures and technical details can vary depending on the type of dye being produced .

Results or Outcomes

The use of 3-Ethylamino-p-cresol in dye manufacturing results in the production of various types of dyes. The specific properties and color of the dye depend on the other compounds used in the synthesis .

Application in Silicone Manufacturing

Specific Scientific Field

Chemical Engineering, specifically silicone manufacturing .

Summary of the Application

(3-(N-ETHYLAMINO)ISOBUTYL)TRIMETHOXYSILANE, a compound similar to “3-(Ethylamino)-1-phenylpyrrolidin-2-one”, is used in the manufacturing of silicones .

Methods of Application or Experimental Procedures

The compound is used as a raw material in the synthesis of silicones. The specific procedures and technical details can vary depending on the type of silicone being produced .

Results or Outcomes

The use of (3-(N-ETHYLAMINO)ISOBUTYL)TRIMETHOXYSILANE in silicone manufacturing results in the production of various types of silicones. The specific properties of the silicone depend on the other compounds used in the synthesis .

Safety And Hazards

This involves understanding the toxicological effects of the compound. It includes its health hazards, environmental hazards, and safety precautions .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current understanding of the compound and its potential applications .

properties

IUPAC Name

3-(ethylamino)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-13-11-8-9-14(12(11)15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMYDOGLNPBVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylamino)-1-phenylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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